Polidocanol

Catalog No.
S1490577
CAS No.
9043-30-5
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polidocanol

CAS Number

9043-30-5

Product Name

Polidocanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

solubility

miscible

Synonyms

α-Isotridecyl-ω-hydroxypoly(oxy-1,2-ethanediyl); Arlypon IT 10; Berol 048; Dehscoxid 732; Ethox 2400; Ethox TDA 9; Ethoxylated isotridecanol; Ethoxylated Isotridecyl Alcohol; Eusapon S; Exxal F 5716; Genapol V 4739; Genapol X; Gezetol 138; Imbentin T

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

The exact mass of the compound Polidocanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Polidocanol (CAS: 9043-30-5), also known as macrogol 9 lauryl ether, is a high-performance nonionic surfactant and polyethylene glycol ether of lauryl alcohol. Characterized by a hydrophilic-lipophilic balance (HLB) of approximately 13 to 14 and a low critical micelle concentration (CMC) of 0.07–0.10 mM, it is highly effective at reducing surface tension and stabilizing complex emulsions [1]. Beyond its standard surfactant capabilities, Polidocanol uniquely functions as a cell membrane permeabilizer and a local anesthetic. In procurement contexts, it is heavily sourced for cGMP pharmaceutical formulations, specialized vascular therapies, and increasingly as a regulatory-compliant bioprocessing detergent due to its favorable toxicity profile compared to legacy alkylphenol ethoxylates [2].

Generic substitution of Polidocanol with alternative surfactants or sclerosing agents frequently compromises process compliance, product stability, and patient safety. Substituting Polidocanol with anionic detergents like Sodium Tetradecyl Sulfate (STS) in medical formulations results in significantly lower foam half-lives and a higher risk of severe tissue necrosis and injection pain [1]. In biomanufacturing, legacy nonionic surfactants such as Triton X-100 are no longer viable substitutes due to their inclusion in the EU REACH Annex XIV ban for endocrine-disrupting properties. Polidocanol, conversely, is USP and Ph. Eur. compliant, readily biodegradable, and achieves equivalent viral clearance kinetics without regulatory bottlenecks, making it a non-interchangeable material for modern bioprocessing workflows [2].

Sclerosing Foam Stability and Half-Life vs. Sodium Tetradecyl Sulfate

In comparative in-vitro models assessing 3% air-based foams at 37°C, Polidocanol demonstrated significantly superior foam stability compared to Sodium Tetradecyl Sulfate (STS). The time required for a 50% reduction in foam volume (T50) was markedly longer for Polidocanol, ensuring prolonged therapeutic contact time [1].

Evidence DimensionFoam volume half-life (T50) at 37°C
Target Compound Data266.3 seconds (Median)
Comparator Or Baseline213.13 seconds (Median for STS)
Quantified Difference25% longer foam half-life for Polidocanol (p = 0.004)
Conditions3% air-based foams incubated at 37°C

Longer foam stability is critical for procurement in vascular therapies, as it dictates the effective contact time and overall efficacy of the sclerosing formulation.

Tissue Necrosis Risk and Patient Pain Profile vs. Sodium Tetradecyl Sulfate

Polidocanol's nonionic structure and intrinsic local anesthetic properties result in drastically lower tissue damage and pain upon injection compared to anionic alternatives. Histological analysis of human saphenous veins exposed for 15 minutes showed zero media thickness injury for Polidocanol, whereas STS caused significant structural damage. Furthermore, clinical pain scores (out of 10) were significantly lower for Polidocanol[1], [2].

Evidence DimensionMedia thickness injured (%) and Clinical Pain Score (0-10)
Target Compound Data0% media injury; Pain score: 1.15
Comparator Or BaselineSTS: 5.3% media injury; Pain score: 3.85
Quantified DifferenceComplete elimination of media injury and a 70% reduction in reported pain
Conditions15-minute in-vitro vein exposure (injury); clinical sclerotherapy trials (pain)

Minimizing extravasation necrosis and patient discomfort makes Polidocanol the preferred, lower-liability active pharmaceutical ingredient (API) for injectable vascular formulations.

Viral Inactivation Kinetics vs. Legacy Triton X-100

With Triton X-100 banned under EU REACH regulations, Polidocanol (PEG 9 Lauryl Ether) serves as a compendial, cGMP-compliant replacement for downstream bioprocessing. Testing demonstrates that Polidocanol achieves complete viral inactivation of enveloped viruses without negatively impacting protein yield or process performance [1].

Evidence DimensionTime to complete XMuLV viral inactivation
Target Compound Data< 1 minute at 1% concentration
Comparator Or BaselineTriton X-100 (Baseline benchmark, now banned due to toxicity)
Quantified DifferenceEquivalent ultra-fast viral clearance kinetics with full USP/Ph. Eur. compliance
ConditionsHarvested cell culture fluid (HCCF) spiked with detergent at room temperature

Procurement teams must transition to Polidocanol to maintain rapid viral clearance in biomanufacturing while ensuring strict compliance with European environmental regulations.

Active Pharmaceutical Ingredient for Foam Sclerotherapy

Due to its superior foam half-life (T50 > 260 seconds) and nonionic, painless injection profile compared to Sodium Tetradecyl Sulfate, Polidocanol is the optimal API for compounding microfoams used in the treatment of varicose veins and venous malformations [1].

cGMP Viral Clearance in Biopharmaceutical Manufacturing

Polidocanol is an essential procurement substitute for Triton X-100 in downstream bioprocessing. Its ability to achieve complete XMuLV inactivation in under one minute at 1% concentration, combined with its USP/Ph. Eur. compendial status, makes it ideal for viral clearance steps in monoclonal antibody and recombinant protein production [2].

Solubilizer and Emulsifier in Topical and Injectable Drug Delivery

With an HLB of 13-14 and a low critical micelle concentration, Polidocanol is highly effective at stabilizing lipid nanoparticles, emulsomes, and thermosensitive in-situ gels. Its dual function as a mild nonionic surfactant and a local anesthetic provides significant formulation advantages for topical and subcutaneous delivery systems[2].

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

582.43429817 g/mol

Monoisotopic Mass

582.43429817 g/mol

Boiling Point

615.857 °C at 760 mmHg

Heavy Atom Count

40

LogP

3.94

Melting Point

33-36 °C

UNII

0AWH8BFG9A

Related CAS

9043-30-5

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Absorption Distribution and Excretion

When given intravenously, the maximum blood concentrations were reached in 15 mins.
Route of elimination was not indicated.
When given intravenously, the volume of distribution was 35-82L.
Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Metabolism was not measured.

Wikipedia

Polidocanol
Quinoxaline

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Wood Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Last modified: 08-15-2023
Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717]
Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]
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